molecular formula C19H15N3O3S B2417050 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide CAS No. 1797859-11-0

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2417050
CAS No.: 1797859-11-0
M. Wt: 365.41
InChI Key: XOSPYWBBANREHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound featuring a 1,2,4-oxadiazole core scaffold substituted with furan and thiophene heterocyclic systems. This specific molecular architecture, integrating multiple privileged heterocyclic motifs, is of significant interest in medicinal chemistry and drug discovery research. Heterocyclic compounds containing 1,2,4-oxadiazole, furan, and thiophene rings are extensively investigated for their diverse pharmacological potential. The 1,2,4-oxadiazole moiety is a common pharmacophore in the development of novel therapeutic agents. For instance, structurally related 1,2,4-oxadiazole derivatives have been identified and patented for their potential in modulating biological pathways, such as the suppression of nonsense mutations to allow for the production of full-length, functional proteins, a promising approach for treating genetic disorders . Furthermore, heterocyclic scaffolds like oxadiazoles are a focal point in antiviral research, with studies highlighting their potential activity against a spectrum of viruses including herpes simplex virus (HSV), coxsackievirus (CV), and others . The inclusion of the thiophene ring, a sulfur-containing heterocycle, and the furan ring, an oxygen-containing analog, further enhances the compound's interest as a structural template. These fragments are known to influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets, making them prevalent in agrochemicals and pharmaceuticals . The molecular framework of this compound suggests its utility as a key intermediate or a core structure for the design and synthesis of novel bioactive molecules. Researchers can utilize it to explore structure-activity relationships (SAR), screen for various biological activities, or develop potential inhibitors for specific enzymatic targets. This product is intended for laboratory research purposes only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-17(10-13-7-9-26-12-13)20-15-5-2-1-4-14(15)11-18-21-19(22-25-18)16-6-3-8-24-16/h1-9,12H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSPYWBBANREHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Furan ring : Known for its biological activity.
  • Oxadiazole moiety : Associated with a range of pharmacological effects.
  • Thiophene group : Often linked to enhanced biological properties.

The molecular formula is C24H19N5O3C_{24}H_{19}N_5O_3, and it has been synthesized through various methods that typically involve the coupling of furan and oxadiazole derivatives.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit potent anticancer properties. For instance:

  • Cytotoxicity Studies : The compound has shown promising results against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer). In vitro studies have reported IC50_{50} values ranging from 0.65 to 15.63 µM, suggesting significant efficacy compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50_{50} (µM)Reference
MCF-70.65
HeLa4.0
HCT-1164.5
MDA-MB-23115.63

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Flow cytometry assays indicate that the compound can induce apoptosis in cancer cells, likely through the activation of caspases and modulation of p53 pathways .
  • Cell Cycle Arrest : Some studies suggest that treatment with this compound leads to cell cycle arrest in the G1 phase, inhibiting proliferation .

Antimicrobial Activity

In addition to its anticancer effects, the compound has been evaluated for antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary studies indicate effectiveness against various bacterial strains and fungi, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.

Research Findings and Case Studies

Recent studies have focused on modifying the structure of oxadiazole derivatives to enhance their biological activity:

  • Structure-Activity Relationship (SAR) : Modifications in substituents on the oxadiazole ring have been correlated with improved anticancer potency .
  • In Vivo Studies : Animal models are being utilized to assess the therapeutic potential and safety profiles of these compounds.

Q & A

Q. What are the standard synthetic routes for N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using chloroacetyl chloride as in ).
  • Step 2: Functionalization of the phenyl group via alkylation or sulfanyl-acetamide coupling (e.g., sodium hydroxide-mediated thioether formation under reflux, as described in ).
  • Optimization: Purification via recrystallization (pet-ether) or chromatography (). Key reagents include triethylamine for pH control and chloroacetyl chloride for acetylation .

Q. How is the compound structurally characterized to confirm purity and identity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in DMSO-d6 or CDCl3 to verify proton environments and carbon骨架 ().
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) ().
  • X-ray Crystallography (if available): Resolves bond angles and spatial configuration ().

Q. What are the compound’s stability profiles under standard laboratory conditions?

Methodological Answer:

  • pH Sensitivity: Degrades under extreme acidic/basic conditions ( recommends neutral buffers for storage).
  • Light Sensitivity: Photodegradation observed in similar thiophene-containing compounds; store in amber vials ().
  • Thermal Stability: Stable at room temperature but may decompose above 150°C; differential scanning calorimetry (DSC) recommended for analysis.

Advanced Research Questions

Q. How do structural modifications (e.g., furan/thiophene substituents) influence bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Replace furan with pyridine () or thiophene with phenyl () to assess changes in anti-exudative or antimicrobial activity.
    • Example: Anti-exudative activity of thiophene derivatives (10 mg/kg dose) was comparable to diclofenac (8 mg/kg) in rodent models ().
  • Computational Modeling: Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .

Q. What mechanistic pathways explain its pharmacological activity (e.g., antimicrobial or anticancer)?

Methodological Answer:

  • Target Identification: Screen against kinase/receptor libraries (e.g., EGFR or COX-2) using fluorescence polarization assays.
  • Mode of Action: Thiophene and oxadiazole moieties may intercalate DNA or inhibit enzymes (e.g., suggests thiazole derivatives target benzo[c]thiazol-2-yl pathways).
  • In Vivo Studies: Use murine inflammation models to quantify cytokine suppression (IL-6, TNF-α) ().

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardized Assays: Replicate studies using uniform protocols (e.g., fixed 10 mg/kg dose in rodent models, as in ).
  • Meta-Analysis: Compare IC50 values across cell lines (e.g., HeLa vs. MCF-7) to identify tissue-specific effects.
  • Control Variables: Account for solvent effects (DMSO vs. saline) and purity thresholds (>95% by HPLC).

Q. What in silico strategies predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to simulate binding to COX-2 or DNA gyrase (template: PDB 1PXX).
  • MD Simulations: GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes.
  • ADMET Prediction: SwissADME to estimate permeability, toxicity, and metabolic pathways .

Q. How can multi-step synthesis yields be optimized for scalability?

Methodological Answer:

  • Reaction Engineering: Use continuous flow reactors () for exothermic steps (e.g., cyclization).
  • Catalysis: Transition metal catalysts (e.g., Pd/C for hydrogenation) to reduce byproducts.
  • Process Analytics: In-line FTIR monitors intermediate formation; PAT (Process Analytical Technology) ensures quality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.